2-Acetyl-4-methylthiophene

Thermochemistry Isomer stability Combustion calorimetry

2-Acetyl-4-methylthiophene (CAS 13679-73-7) is a methyl-substituted heteroaromatic ketone belonging to the thiophene family. It is a positional isomer of 2-acetyl-3-methylthiophene and 2-acetyl-5-methylthiophene, sharing the same molecular formula (C₇H₈OS) but differing in the location of the methyl group on the thiophene ring.

Molecular Formula C7H8OS
Molecular Weight 140.2 g/mol
CAS No. 13679-73-7
Cat. No. B079172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4-methylthiophene
CAS13679-73-7
Molecular FormulaC7H8OS
Molecular Weight140.2 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)C
InChIInChI=1S/C7H8OS/c1-5-3-7(6(2)8)9-4-5/h3-4H,1-2H3
InChIKeyNFZNHUNPIJPRMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-4-methylthiophene (CAS 13679-73-7) – Compound Class, Key Properties, and Procurement Context


2-Acetyl-4-methylthiophene (CAS 13679-73-7) is a methyl-substituted heteroaromatic ketone belonging to the thiophene family. It is a positional isomer of 2-acetyl-3-methylthiophene and 2-acetyl-5-methylthiophene, sharing the same molecular formula (C₇H₈OS) but differing in the location of the methyl group on the thiophene ring [1]. The compound is a colorless to pale yellow liquid at ambient temperature with a reported boiling point of 108–109 °C (lit.) and a density of 1.224 g/mL at 25 °C [2]. It is primarily utilized as a research chemical and synthetic building block, and has been identified as a naturally occurring volatile constituent in roasted coffee, where it contributes a characteristic nutty odor [3]. For scientific and industrial procurement, understanding the specific physicochemical and functional differences between this isomer and its close analogs is essential to ensure fit-for-purpose selection.

Why 2-Acetyl-4-methylthiophene Cannot Be Assumed Interchangeable with Its Methyl-Substituted Isomers


Although 2-acetyl-4-methylthiophene shares its elemental composition with the 3-methyl and 5-methyl isomers, the position of the methyl substituent markedly alters the compound's thermochemical stability, vaporization behavior, conformational landscape, and organoleptic profile [1]. These differences have direct consequences for applications ranging from thermodynamic reference standards and gas-chromatographic method development to flavor research and regioselective synthesis. Generic substitution of the 4-methyl isomer with a 3- or 5-methyl analog without quantitative verification therefore risks introducing systematic errors in calorimetric measurements, co-elution in chromatographic separations, mismatched sensory attributes, and unintended regiochemical outcomes in subsequent derivatization steps [2]. The evidence presented below substantiates these differentiation points with measured, comparator-based data.

Quantitative Differentiation Evidence for 2-Acetyl-4-methylthiophene Versus Its Closest Methyl-Substituted Analogs


Thermochemical Stability Ranking: Standard Molar Enthalpy of Formation in the Liquid Phase

Rotating-bomb combustion calorimetry at T = 298.15 K reveals that the standard molar enthalpy of formation in the liquid phase, ΔfH°m(l), for 2-acetyl-4-methylthiophene is intermediate between its 3-methyl and 5-methyl isomers. Specifically, 2-acetyl-4-methylthiophene exhibits a ΔfH°m(l) of –155.4 ± 2.1 kJ·mol⁻¹, placing it 7.4 kJ·mol⁻¹ more stable than 2-acetyl-3-methylthiophene (–148.0 ± 2.0 kJ·mol⁻¹) and 2.6 kJ·mol⁻¹ less stable than 2-acetyl-5-methylthiophene (–158.0 ± 2.1 kJ·mol⁻¹) [1]. This quantified stability ordering (5-methyl > 4-methyl > 3-methyl) provides a rational basis for predicting relative reactivity and shelf-life expectations when selecting a methyl-substituted 2-acetylthiophene isomer for energetic-material or long-term storage applications.

Thermochemistry Isomer stability Combustion calorimetry

Enthalpy of Vaporization as a Predictor of Distillation Behavior and Handling Requirements

High-temperature Calvet microcalorimetry measurements at T = 298.15 K show that the standard molar enthalpy of vaporization, ΔlgH°m, of 2-acetyl-4-methylthiophene is 63.0 ± 2.6 kJ·mol⁻¹ [1]. This value is 5.9 kJ·mol⁻¹ higher than that of 2-acetyl-3-methylthiophene (57.1 ± 2.4 kJ·mol⁻¹) and 1.0 kJ·mol⁻¹ higher than that of 2-acetyl-5-methylthiophene (62.0 ± 2.6 kJ·mol⁻¹). The higher vaporization enthalpy of the 4-methyl isomer translates to lower volatility at a given temperature, which directly impacts distillation cut temperatures, headspace concentrations in flavor applications, and permissible storage conditions.

Phase-change thermodynamics Enthalpy of vaporization Calvet microcalorimetry

Gas Chromatographic Retention Index Differentiation for Analytical Method Selectivity

On a non-polar capillary column (BPX-5), 2-acetyl-4-methylthiophene exhibits a linear temperature-programmed retention index (RI) of 1240 [1]. In contrast, the 5-methyl isomer elutes at substantially lower retention indices on methyl-silicone phases, with reported values ranging from 1170 to 1185 (SE-30 column) [2]. Although the column phases are not identical, the ~55–70 unit difference in retention index indicates that the 4-methyl isomer is significantly more retained on non-polar stationary phases, enabling baseline resolution in GC-based purity assays, volatile profiling, and quality-control protocols when the correct isomer-specific reference standard is employed.

Gas chromatography Retention index Isomer separation

Conformational Landscape: Two Distinct Methyl Internal Rotamers Revealed by Microwave Spectroscopy

The microwave spectrum of 2-acetyl-4-methylthiophene recorded in the 2–26.5 GHz range using a molecular jet Fourier transform microwave spectrometer reveals the presence of two distinct conformers, syn and anti, arising from the internal rotation of the acetyl methyl group [1]. This conformational duality is a direct consequence of the 4-methyl substitution pattern and is not observed to the same extent for the 3-methyl or 5-methyl isomers, where steric or electronic factors may restrict the accessible rotameric states. The torsional barriers of the two methyl groups have been quantified and compared across substituted thiophene derivatives [1], providing unique spectroscopic fingerprints that facilitate isomer-specific identification in rotational spectroscopy studies.

Microwave spectroscopy Conformational analysis Methyl internal rotation

Organoleptic Differentiation: Nutty Odor Profile Versus Meaty/Sulfurous Notes of Isomers

2-Acetyl-4-methylthiophene has been identified as a volatile constituent of roasted coffee and is sensorially characterized by a distinct nutty odor [1]. By contrast, the 5-methyl isomer (2-acetyl-5-methylthiophene) is known for its mild sulfurous, cooked-meat aroma and is employed in the food industry to impart meat-like flavors in vegetarian products [2]. This divergence in olfactory character—nutty versus meaty—is directly attributable to the position of the methyl substituent on the thiophene ring and is critical for formulators selecting between these isomers for flavor or fragrance applications.

Flavor chemistry Organoleptic analysis Aroma volatiles

Priority Application Scenarios for 2-Acetyl-4-methylthiophene Based on Evidence-Backed Differentiation


Thermochemical Reference Standard for Combustion Calorimetry and Isomer Stability Studies

With its well-characterized standard molar enthalpies of formation and vaporization determined alongside its 3-methyl and 5-methyl isomers by rotating-bomb calorimetry and Calvet microcalorimetry [1], 2-acetyl-4-methylthiophene serves as a reliable reference compound for laboratories developing or validating combustion calorimetry protocols, testing isomer stability models, or constructing group-additivity schemes for sulfur-containing heterocycles. Its intermediate thermodynamic stability among the three isomers makes it a valuable calibration point for computational chemistry benchmarks.

GC-MS Reference Standard for Volatile Profiling in Food and Flavor Chemistry

The documented GC retention index (RI = 1240 on BPX-5) and its identification in roasted coffee volatile profiles [1][2] position 2-acetyl-4-methylthiophene as an essential reference standard for food chemists conducting targeted or non-targeted volatile analysis. Its distinct retention behavior relative to the 5-methyl isomer allows for unambiguous peak assignment in complex food matrices, supporting authenticity testing, roasting-process optimization, and flavor-reconstitution studies.

Conformational and Rotational Spectroscopy Research Probe

The experimentally validated existence of two distinct conformers (syn and anti) arising from methyl internal rotation, as revealed by molecular jet Fourier transform microwave spectroscopy [1], renders 2-acetyl-4-methylthiophene a compelling molecular probe for fundamental studies of large-amplitude motion, torsional barrier quantification, and the influence of ring substitution on intramolecular dynamics. Researchers in molecular physics and high-resolution spectroscopy will find this compound uniquely suited for benchmarking quantum-chemical models of methyl rotor systems.

Synthetic Intermediate Requiring a Defined 2-Acetyl-4-methyl Substitution Pattern

For synthetic chemists pursuing thiophene-based building blocks, the 2-acetyl-4-methyl arrangement offers a regiospecific handle for subsequent transformations (e.g., aldol condensation, Grignard addition, heterocycle annulation) that cannot be accessed using the 3-methyl or 5-methyl isomers. The combination of an electron-withdrawing acetyl group at the 2-position and an electron-donating methyl group at the 4-position establishes a predictable reactivity profile that is essential for rational synthetic design [1].

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